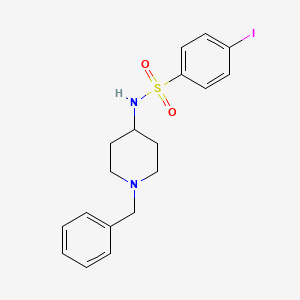

N-(1-benzyl-4-piperidinyl)-4-iodobenzenesulfonamide

Description

N-(1-Benzyl-4-piperidinyl)-4-iodobenzenesulfonamide is a benzenesulfonamide derivative characterized by a 1-benzyl-4-piperidinyl amine substituent and a 4-iodo group on the benzene ring.

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-iodobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21IN2O2S/c19-16-6-8-18(9-7-16)24(22,23)20-17-10-12-21(13-11-17)14-15-4-2-1-3-5-15/h1-9,17,20H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOIFOPXJAWFGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21IN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidinyl)-4-iodobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 1-benzyl-4-piperidone, which is then reacted with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-piperidinyl)-4-iodobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-4-iodobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-4-iodobenzenesulfonamide involves its interaction with specific molecular targets. The benzyl group and the piperidine ring allow the compound to bind to certain receptors or enzymes, potentially inhibiting their activity. The iodine atom and sulfonamide group may also play a role in the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares N-(1-benzyl-4-piperidinyl)-4-iodobenzenesulfonamide with analogous sulfonamides and related derivatives:

Key Observations

Substituent Effects on Bioactivity :

- The 1-benzyl-4-piperidinyl group in the target compound confers PLA2 inhibitory activity, while the xanthone substituent in compound 9f shifts activity toward phosphoglycerate mutase 1 (PGAM1) .

- Halogenation : The 4-iodo group enhances receptor binding in multiple derivatives, likely through halogen bonding. However, replacing iodine with chlorine (e.g., compound 11) reduces molecular weight without clear bioactivity trade-offs .

Spectral and Physical Trends :

- Higher melting points correlate with rigid aromatic systems (e.g., compound 9f: 269–272°C vs. compound 3k: 220–222°C) .

- ESI-MS data consistently show [M − H]⁻ peaks aligned with calculated values, confirming synthetic fidelity .

Synthetic Accessibility :

- The target compound is synthesized via reductive amination of 1-benzyl-4-piperidone with 4-iodobenzenesulfonamide derivatives . In contrast, compound 9f requires coupling of 4-iodobenzenesulfonyl chloride with xanthone amines under acidic conditions .

Biological Activity

N-(1-benzyl-4-piperidinyl)-4-iodobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article reviews the biological activity of this compound, incorporating data from various studies, including structure-activity relationship (SAR) analyses and pharmacological evaluations.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOSI

- SMILES Notation : Cc1ccc(cc1)C(=O)N1CCCCC1

This compound features a piperidine ring, a benzyl group, and a sulfonamide moiety, which are critical for its biological activity.

1. Receptor Modulation

This compound has been studied for its interaction with various receptors, particularly chemokine receptors. Research indicates that compounds with similar structures can act as antagonists for the CCR3 receptor, which is involved in inflammatory responses and allergic reactions. A study demonstrated that modifications to the benzyl and piperidine components can significantly enhance binding potency to these receptors, shifting from micromolar to low nanomolar ranges .

2. Antitumor Activity

The compound has also been evaluated for its antitumor properties. A related study on benzylpiperidine derivatives showed promising in vitro activities against cancer cell lines, suggesting that structural modifications can lead to enhanced cytotoxic effects . Specifically, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives exhibited high affinity for sigma receptors, which are implicated in tumorigenesis and cancer progression.

3. Radiopharmaceutical Applications

This compound has been investigated in the context of radiopharmaceuticals. A study on a related iodinated compound indicated that it could serve as a suitable candidate for imaging lung malignancies due to its effective absorbed dose profile in preclinical models . The biodistribution studies revealed significant uptake in critical organs, highlighting its potential utility in targeted therapies.

Case Study 1: CCR3 Antagonism

A series of SAR studies focused on benzylpiperidine derivatives revealed that N-(alkyl)benzylpiperidines function as selective CCR3 antagonists. These compounds demonstrated potent inhibition of eotaxin-induced chemotaxis in human eosinophils, marking them as potential therapeutic agents for asthma and other allergic conditions .

Case Study 2: Antitumor Efficacy

In vitro assays conducted on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives showed significant cytotoxicity against CCRF-CEM cells (a human leukemia cell line). The study indicated that specific substitutions on the aromatic ring could enhance antitumor activity, with some derivatives exhibiting IC50 values in the low micromolar range .

Data Tables

| Compound | Sigma Receptor Affinity (Ki nM) | Antitumor Activity (IC50 µM) | CCR3 Antagonism |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 (σ₁), 240 (σ₂) | 5.6 | Yes |

| N-(alkyl)benzylpiperidine | Low nM | Not Evaluated | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.